molecular formula C8H13ClO3 B14741013 Oxolan-2-ylmethyl 3-chloropropanoate CAS No. 4647-34-1

Oxolan-2-ylmethyl 3-chloropropanoate

Cat. No.: B14741013
CAS No.: 4647-34-1
M. Wt: 192.64 g/mol
InChI Key: GOKMPKJTXRTDFE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oxolan-2-ylmethyl 3-chloropropanoate can be synthesized through the esterification of 3-chloropropanoic acid with tetrahydrofurfuryl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Oxolan-2-ylmethyl 3-chloropropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

Scientific Research Applications

Oxolan-2-ylmethyl 3-chloropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of oxolan-2-ylmethyl 3-chloropropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a chlorinated propanoic acid moiety and a tetrahydrofuran ring. This structure imparts specific reactivity and properties that are valuable in various chemical and industrial applications .

Properties

CAS No.

4647-34-1

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

oxolan-2-ylmethyl 3-chloropropanoate

InChI

InChI=1S/C8H13ClO3/c9-4-3-8(10)12-6-7-2-1-5-11-7/h7H,1-6H2

InChI Key

GOKMPKJTXRTDFE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC(=O)CCCl

Origin of Product

United States

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